molecular formula C15H30N2 B14920134 1-Cyclohexyl-4-(pentan-3-yl)piperazine

1-Cyclohexyl-4-(pentan-3-yl)piperazine

Cat. No.: B14920134
M. Wt: 238.41 g/mol
InChI Key: WHRPWIQGDMSVPH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Cyclohexyl-4-(pentan-3-yl)piperazine is an organic compound that belongs to the piperazine family Piperazines are heterocyclic amines characterized by a six-membered ring containing two nitrogen atoms at opposite positions This compound is notable for its unique structure, which includes a cyclohexyl group and a pentan-3-yl substituent attached to the piperazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Cyclohexyl-4-(pentan-3-yl)piperazine can be synthesized through several methods. One common approach involves the cyclization of 1,2-diamine derivatives with sulfonium salts. This reaction typically requires the presence of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) to facilitate the cyclization process . Another method involves the Ugi reaction, which is a multicomponent reaction that combines an amine, an aldehyde, an isocyanide, and a carboxylic acid to form the piperazine ring .

Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of solvents, catalysts, and reaction temperatures are critical factors in the industrial synthesis process. For example, the use of high-pressure reactors and continuous flow systems can enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions: 1-Cyclohexyl-4-(pentan-3-yl)piperazine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound to achieve desired properties or functionalities.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used to oxidize the compound, leading to the formation of ketones or carboxylic acids.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed to reduce the compound, resulting in the formation of amines or alcohols.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents such as alkyl halides or sulfonates to introduce new substituents onto the piperazine ring.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclohexanone derivatives, while reduction can produce cyclohexylamines .

Scientific Research Applications

1-Cyclohexyl-4-(pentan-3-yl)piperazine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Cyclohexyl-4-(pentan-3-yl)piperazine, particularly its derivatives, involves interaction with sigma-2 receptors. These receptors are overexpressed in several types of cancer cells. The compound induces cell death through the production of mitochondrial superoxide and activation of caspases, leading to apoptosis . Additionally, it may interact with GABA (γ-aminobutyric acid) receptors, contributing to its neuromuscular effects .

Comparison with Similar Compounds

    Piperidine: A six-membered ring containing one nitrogen atom, used in the synthesis of

Properties

Molecular Formula

C15H30N2

Molecular Weight

238.41 g/mol

IUPAC Name

1-cyclohexyl-4-pentan-3-ylpiperazine

InChI

InChI=1S/C15H30N2/c1-3-14(4-2)16-10-12-17(13-11-16)15-8-6-5-7-9-15/h14-15H,3-13H2,1-2H3

InChI Key

WHRPWIQGDMSVPH-UHFFFAOYSA-N

Canonical SMILES

CCC(CC)N1CCN(CC1)C2CCCCC2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.